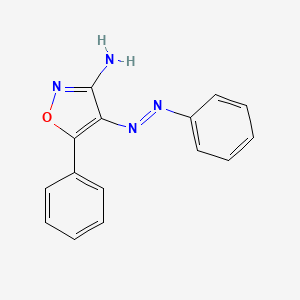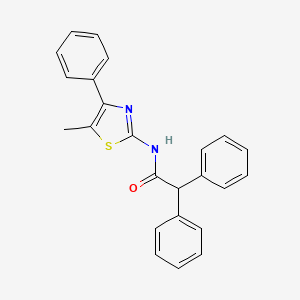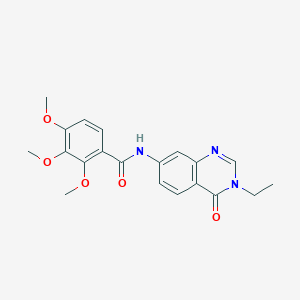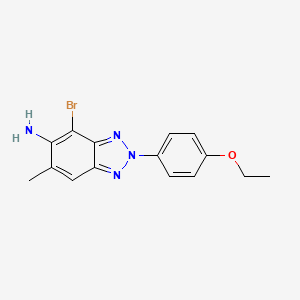
3-Isoxazolamine, 5-phenyl-4-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole ring . The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenyl oxides.
Reduction: Formation of 5-phenyl-4-[(E)-2-phenyl-1-amino]-3-isoxazolamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular pathways and potentially leading to therapeutic effects . The isoxazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Similar in structure due to the presence of a five-membered ring with nitrogen atoms.
Imidazoles: Another class of five-membered heterocycles with nitrogen atoms, known for their biological activities.
Thiazoles: Contain sulfur and nitrogen in the ring, exhibiting diverse biological properties.
Uniqueness
5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine is unique due to the combination of the isoxazole ring and the diazenyl group, which imparts distinct chemical reactivity and potential biological activities not commonly found in other similar compounds .
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-phenyl-4-phenyldiazenyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C15H12N4O/c16-15-13(18-17-12-9-5-2-6-10-12)14(20-19-15)11-7-3-1-4-8-11/h1-10H,(H2,16,19) |
InChI Key |
MGWHNCOANLBDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B11480622.png)
![N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11480629.png)
![N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11480645.png)
![N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11480648.png)

![ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11480661.png)
![4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one](/img/structure/B11480668.png)
![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11480684.png)

![Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate](/img/structure/B11480697.png)


![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)
![7-(furan-2-yl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11480714.png)
